Docosanoic-d43 acid

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-tritetracontadeuteriodocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMSUNONTOPOIO-MSWDUVJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584340 | |

| Record name | (~2~H_43_)Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-26-5 | |

| Record name | (~2~H_43_)Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic-d43 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Docosanoic-d43 Acid in Lipidomics and Pharmacokinetics

[2]

Chemical Identity & Physicochemical Properties[1][2][3]

This compound (also known as Behenic acid-d43) is the perdeuterated isotopologue of docosanoic acid (

Core Specifications

| Property | Specification |

| Common Name | This compound; Behenic acid-d43 |

| CAS Number | 29823-26-5 |

| Chemical Formula | |

| Molecular Weight | 383.85 g/mol (approx.) vs. 340.58 g/mol (native) |

| Isotopic Purity | Typically |

| Solubility | Soluble in DMF ( |

| Appearance | White to off-white solid |

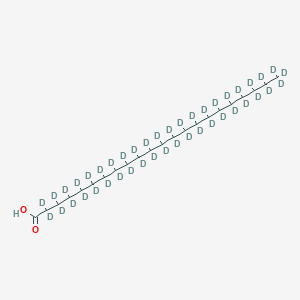

Structural Visualization

The following diagram illustrates the linear aliphatic chain of this compound, emphasizing the saturation and deuteration sites.

[1][2]

Applications in Drug Development & Research[2][7][8][9][10][11]

A. Internal Standard for Lipidomics (LC-MS/GC-MS)

This compound is the "Gold Standard" Internal Standard (ISTD) for quantifying Behenic acid and related VLCFAs.[1][2]

-

Mass Shift Advantage: The +43 Da mass shift moves the ISTD signal far beyond the isotopic envelope of the natural analyte (M+1, M+2), eliminating "cross-talk" interference common with low-deuterated standards (e.g., d3 or d5).[1][2]

-

Chromatographic Co-elution: Due to the Deuterium Isotope Effect, d43-variants may elute slightly earlier than non-deuterated forms on Reverse-Phase (RP) columns.[1][2] This separation must be accounted for in retention time windows during MRM (Multiple Reaction Monitoring) setup.

B. Metabolic Tracing & Flux Analysis

Researchers use Docosanoic-d43 to trace fatty acid uptake and beta-oxidation.[2]

-

Metabolic Stability: The C-D bond is approximately 6-10 times stronger than the C-H bond (Kinetic Isotope Effect).[2] This resistance to enzymatic cleavage allows the intact chain to be tracked through cellular compartments before degradation occurs.

-

Pathway Elucidation: It aids in distinguishing between de novo lipogenesis and exogenous fatty acid incorporation in hepatocytes and adipocytes.

C. Pharmacological Mechanism Studies

Native Docosanoic acid is biologically active, known to inhibit the DNA-binding domain of p53 (

-

Binding Assays: The d43-isotopologue is used in NMR-based binding assays where the deuterium signal provides a silent background against protein proton signals, allowing precise mapping of the lipid-protein interface.[2]

Experimental Protocol: Lipid Extraction & Quantification

Objective: Absolute quantification of Docosanoic acid in plasma using this compound as an ISTD.

Reagents

-

ISTD Stock: this compound (1 mg/mL in Ethanol or DMF).[1][2]

-

Mobile Phase: A: Acetonitrile/Water (60:[1][2]40) + 10mM Ammonium Formate; B: Isopropanol/Acetonitrile (90:[1][2]10) + 10mM Ammonium Formate.[1][2]

Workflow Diagram

Step-by-Step Methodology

-

Sample Preparation: Aliquot

of plasma into a glass centrifuge tube. -

ISTD Spiking: Add

of Docosanoic-d43 working solution ( -

Extraction: Add

cold Chloroform:Methanol (2:1). Vortex vigorously for 30 seconds. -

Phase Separation: Add

water (to induce phase separation) or maintain single phase if using modified protocols. Centrifuge at -

Recovery: Transfer the lower organic phase (containing lipids) to a fresh vial.

-

Analysis: Inject onto a C18 column (e.g., Waters ACQUITY UPLC BEH C18).[1][2] Monitor transitions:

Synthesis & Manufacturing Insight

While most researchers purchase this reagent, understanding its synthesis validates its purity profile.[1]

-

Route: Docosanoic-d43 is typically synthesized via Hydrothermal H/D Exchange using

and a Pt/C catalyst at high temperatures ( -

Purity Check: Commercial batches must be checked for "isotopic distribution." A high-quality reagent should have

of the d0 (native) form to prevent interference with low-concentration analyte quantification.[2]

References

-

Cayman Chemical. Docosanoic Acid-d43 Product Information. Retrieved from [1][2]

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Retrieved from [1][2]

-

National Institutes of Health (NIH). PubChem Compound Summary: this compound.[2] Retrieved from [1][2]

-

MedChemExpress. Docosanoic acid-d43 Datasheet. Retrieved from [1][2]

The Definitive Guide to Docosanoic-d43 Acid: An Essential Internal Standard for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of docosanoic-d43 acid, a critical tool in modern analytical science. Moving beyond a simple data sheet, this document delves into the core principles of its application, offers detailed experimental protocols, and explains the scientific rationale behind its use, empowering researchers to achieve accurate and reproducible quantitative results.

Introduction: The Need for Precision in Lipidomics

The study of lipids, or lipidomics, is a rapidly expanding field with profound implications for understanding health and disease. Accurate quantification of individual lipid species, such as the long-chain saturated fatty acid docosanoic acid (commonly known as behenic acid), is paramount. Docosanoic acid is a natural constituent of various plant oils and animal fats and has been implicated in biological processes and as a biomarker for certain conditions.[1][2] However, the inherent variability of analytical techniques, particularly mass spectrometry (MS), presents a significant challenge to achieving reliable quantification. Sample loss during extraction, matrix effects, and fluctuations in instrument response can all introduce significant error.[3]

To overcome these challenges, the principle of stable isotope dilution is employed, utilizing an internal standard that is chemically identical to the analyte but mass-shifted. This compound is the gold-standard internal standard for the quantification of endogenous docosanoic acid. By introducing a known quantity of this deuterated analog at the earliest stage of sample preparation, it co-processes with the native analyte, effectively normalizing for any variations and ensuring the integrity of the final quantitative data.[3][4]

Physicochemical Properties of this compound

This compound is a saturated fatty acid where all 43 hydrogen atoms on the acyl chain have been replaced by their stable isotope, deuterium (²H or D). This high level of deuteration ensures a significant mass difference from the native compound, preventing isotopic overlap and guaranteeing clear analytical distinction.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Common Synonyms | Behenic Acid-d43, C22:0-d43 | [5] |

| Molecular Formula | C₂₂HD₄₃O₂ | [5] |

| Molecular Weight | 383.9 g/mol | [5] |

| CAS Number | 29823-26-5 | [5] |

| Appearance | Solid | [5] |

| Purity | ≥99% deuterated forms (d₁-d₄₃) | [5] |

| Storage Temperature | -20°C | [5] |

The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

The core of this guide rests on understanding why a deuterated standard is so powerful. Isotope Dilution Mass Spectrometry (ID-MS) is the premier analytical technique for achieving the highest level of accuracy and precision in quantitative measurements.

The fundamental premise is that the stable isotope-labeled internal standard (e.g., this compound) behaves identically to the endogenous analyte (docosanoic acid) during all stages of sample processing and analysis.[4] Any sample loss during extraction, incomplete derivatization, or suppression of ionization in the MS source will affect both the analyte and the internal standard to the same degree.

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). Quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. Since a precise amount of the internal standard was added at the beginning, this ratio can be used to calculate the exact amount of the analyte present in the original sample, with a high degree of confidence.

Caption: Isotope Dilution Workflow for Fatty Acid Quantification.

Experimental Protocol: Quantification of Docosanoic Acid in Human Plasma

This section provides a detailed, field-proven methodology for the quantification of total docosanoic acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is designed to be a self-validating system, where the internal standard verifies the accuracy of each step.

Materials and Reagents

-

Analytes: Docosanoic acid (Behenic acid) standard (Sigma-Aldrich or equivalent)

-

Internal Standard: this compound (Cayman Chemical, Avanti Polar Lipids, or equivalent)

-

Solvents: Methanol, Acetonitrile, Isopropanol, Hexane (all LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate, Potassium hydroxide (KOH)

-

Water: Ultrapure (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (EDTA-treated)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve docosanoic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of docosanoic acid by serial dilution of the stock solution with methanol. These will be used to build the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation: A Step-by-Step Guide

This procedure involves protein precipitation, lipid extraction, and hydrolysis to release esterified fatty acids.

-

Aliquoting: To a 2 mL polypropylene microcentrifuge tube, add 100 µL of human plasma, calibration curve standard, or quality control (QC) sample.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to every tube (plasma, calibrators, and QCs). Causality: This crucial first step ensures that the internal standard is present to account for variability in all subsequent steps.

-

Protein Precipitation & Lipid Extraction: Add 1.5 mL of a 2:1 (v/v) mixture of methanol:isopropanol. Vortex vigorously for 1 minute. This step precipitates proteins and solubilizes lipids.

-

Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a clean glass tube.

-

Alkaline Hydrolysis (for Total Fatty Acids): Add 200 µL of a 1 M KOH solution in 90% methanol to the lipid extract.[3] Cap the tubes, vortex, and incubate at 60°C for 30 minutes. Causality: This saponification step cleaves the ester bonds of triglycerides and phospholipids, liberating all docosanoic acid for measurement.

-

Neutralization & Final Extraction: After cooling to room temperature, neutralize the mixture by adding 20 µL of formic acid. Add 1 mL of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Final Extract Preparation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile:water for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: 90:10 (v/v) Acetonitrile:Isopropanol with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient: A suitable gradient starting from ~50% B, ramping to 100% B, and then re-equilibrating.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Rationale |

| Docosanoic Acid | m/z 339.3 | m/z 339.3 | Parent ion selected for stability |

| This compound | m/z 382.6 | m/z 382.6 | Parent ion selected for stability |

Note: Fatty acids often exhibit poor fragmentation. Monitoring the parent ion [M-H]⁻ is a common and robust approach for quantification. Alternatively, a transition to the acetate adduct [M+CH₃COO]⁻ could be optimized.

Data Analysis and Validation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Docosanoic Acid / this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of docosanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects to ensure trustworthy results.[6]

Caption: Experimental Workflow for Total Docosanoic Acid Quantification.

Conclusion: Ensuring Analytical Integrity

This compound is more than just a reagent; it is a cornerstone of analytical integrity in lipid research. By providing a reliable means to correct for experimental variability, it enables scientists and drug development professionals to generate high-quality, reproducible data. The principles of isotope dilution and the detailed protocol provided herein offer a robust framework for the accurate quantification of docosanoic acid, facilitating deeper insights into its role in biological systems and its potential as a clinical biomarker.

References

-

Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. National Institutes of Health (NIH). Available at: [Link]

-

Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

-

Docosanoic Acid-d43. Cambridge Bioscience. Available at: [Link]

-

Docosanoic Acid. PubChem. Available at: [Link]

-

A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

DOCOSANOIC ACID. Ataman Kimya. Available at: [Link]

-

Behenic acid. Wikipedia. Available at: [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unitn.it [iris.unitn.it]

- 6. jppres.com [jppres.com]

Technical Monograph: Docosanoic-d43 Acid (CAS 29823-26-5)

Topic: Docosanoic-d43 Acid (CAS 29823-26-5) Content Type: Technical Monograph & Application Guide Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists.[1][2]

Precision Tools for Quantitative Lipidomics and Membrane Biophysics[1][2]

Executive Technical Summary

This compound (Behenic acid-d43) is the perdeuterated isotopologue of docosanoic acid (

Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for ionization suppression, extraction inefficiencies, and matrix effects during the quantification of endogenous behenic acid—a biomarker implicated in metabolic syndrome and specific enzymatic defects (e.g., peroxisomal disorders).[1][2] Beyond quantification, its high isotopic purity (>99% D) makes it invaluable for neutron scattering studies requiring contrast variation in membrane mimetic systems.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5]

Table 1: Molecular Specifications

| Property | Specification |

| Systematic Name | Docosanoic-2,2,3,3,...,22,22,22-d43 acid |

| Common Name | Behenic Acid-d43 |

| CAS Number | 29823-26-5 |

| Chemical Formula | |

| Molecular Weight | 383.85 g/mol (Unlabeled: 340.58 g/mol ) |

| Isotopic Purity | |

| Appearance | White to off-white crystalline solid |

| Solubility | DMF (3 mg/mL), Ethanol (warm), Chloroform, Iso-octane |

| pKa (Calc) | ~4.8 (Carboxylic acid headgroup) |

Structural Insight: The molecule consists of a 21-carbon fully deuterated alkyl tail attached to a carboxylic acid group. The C-D bond is shorter and stronger than the C-H bond (primary kinetic isotope effect), rendering the tail highly resistant to auto-oxidation and metabolic degradation during sample processing, ensuring exceptional stability as an internal standard.[1][2]

Core Application: Quantitative Lipidomics via IDMS[1]

The gold standard for quantifying lipids in complex biological matrices (plasma, tissue homogenates) is Isotope Dilution Mass Spectrometry.[1][2] this compound provides a unique mass shift (+43 Da) that completely separates it from the endogenous analyte and naturally occurring isotopologues (M+1, M+2).[1][2]

3.1 Mechanistic Workflow

The following diagram illustrates the IDMS workflow, highlighting where the internal standard (IS) compensates for experimental error.

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The internal standard is added prior to extraction to normalize extraction efficiency and ionization suppression.

3.2 Validated Protocol: GC-MS Analysis of VLCFAs

This protocol utilizes Negative Ion Chemical Ionization (NICI) of Pentafluorobenzyl (PFB) esters, a method offering femtomole-level sensitivity.[1][2]

Reagents:

-

Derivatization Agent: 1% Pentafluorobenzyl bromide (PFB-Br) in Acetonitrile.[1][2][4][5]

-

Catalyst: 1% Diisopropylethylamine (DIPEA) in Acetonitrile.[1][2]

Step-by-Step Methodology:

-

Spiking: Add 100 µL of Docosanoic-d43 internal standard solution to 100 µL of plasma or tissue homogenate in a glass tube.

-

Why: Early spiking ensures the IS tracks the analyte through all partition steps.[2]

-

-

Acidification & Extraction: Add 1 volume of Methanol and acidify with HCl (final conc. 25 mM). Add 2 volumes of Iso-octane. Vortex vigorously for 1 min.

-

Phase Separation: Centrifuge at 3,000 x g for 5 mins. Transfer the upper organic layer to a fresh tube.[2] Dry under nitrogen or vacuum.[1][2][5]

-

Derivatization: Resuspend residue in 25 µL PFB-Br solution and 25 µL DIPEA solution. Incubate at Room Temperature for 20 mins.

-

Analysis: Dry samples again and reconstitute in 50 µL Iso-octane. Inject 1 µL into GC-MS.

MS Detection Settings (NICI):

-

Analyte (Docosanoic Acid): Monitor [M-PFB]⁻ ion at m/z 339.

-

Internal Standard (Docosanoic-d43): Monitor [M-PFB]⁻ ion at m/z 382.

Advanced Application: Membrane Biophysics[1]

Beyond analytical chemistry, Docosanoic-d43 is utilized in structural biology to study membrane dynamics.[2]

Neutron Scattering (SANS/Neutron Diffraction):

Hydrogen and Deuterium have vastly different neutron scattering lengths (

-

Contrast Variation: By incorporating Docosanoic-d43 into phospholipid bilayers or membrane mimetics, researchers can "highlight" the hydrophobic core of the membrane against a hydrogenated background (or vice versa).[1][2]

-

Domain Localization: It allows for the precise determination of VLCFA localization within lipid rafts, which is crucial for understanding how these lipids influence membrane thickness and protein sorting.

Quality Control & Handling

To ensure data integrity, the handling of deuterated standards requires strict adherence to protocols that prevent isotopic exchange or degradation.[2]

-

Storage: Store neat solid at -20°C. Solutions in organic solvents should be stored at -80°C in amber glass vials with Teflon-lined caps to prevent solvent evaporation and concentration drift.[1]

-

Solubility Check: Due to the long chain length (C22), the compound may precipitate in cold methanol.[1][2] Ensure samples are brought to room temperature and vortexed before use.

-

Isotopic Stability: The C-D bonds on the alkyl chain are non-exchangeable in aqueous media. However, the carboxylic acid proton (-COOH) will exchange rapidly with solvent protons/deuterons; this does not affect mass spectrometry quantification if the ionization method (like NICI) analyzes the carboxylate anion or if the derivative removes the acidic proton.[1][2]

References

-

LIPID MAPS®. Fatty Acid Mass Spectrometry Protocol (GC-MS). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16217356, this compound. [Link][1][2]

Sources

- 1. Docosanoic Acid-d43 | CAS 29823-26-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound | C22H44O2 | CID 16217356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Docosanoic acid-d43_TargetMol [targetmol.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Ethyl 8-bromooctanoate | CAS#:29823-21-0 | Chemsrc [chemsrc.com]

Technical Guide: Isotopic Enrichment and Application of Docosanoic-d43 Acid

Executive Summary

Docosanoic-d43 acid (Perdeuterobehenic acid) represents the gold standard internal standard (IS) for the quantification of Very Long Chain Fatty Acids (VLCFAs). Its high isotopic enrichment (

This guide details the physicochemical principles of its enrichment, the "inverse isotope effect" observed in chromatography, and a self-validating LC-MS/MS protocol for its use in high-throughput lipidomics.

Part 1: Physics & Chemistry of Perdeuteration

The Deuterium Advantage

The substitution of protium (

-

Vibrational Energy Shift: The C-D bond is shorter and stronger than the C-H bond due to the lower Zero Point Energy (ZPE) of the heavier isotope. This results in a smaller molar volume and reduced polarizability.[1]

-

Chromatographic Isotope Effect: In Reversed-Phase Liquid Chromatography (RPLC), this compound exhibits an Inverse Isotope Effect . Because the C-D bonds render the molecule slightly less lipophilic than its protiated counterpart, it elutes earlier than the endogenous C22:0.

-

Expert Insight: Expect a retention time shift (

) of approximately 0.1–0.3 minutes earlier than the native analyte. This separation is crucial for avoiding ion suppression (matrix effects) while remaining close enough to experience the same ionization conditions.

-

Isotopic Purity Requirements

For Docosanoic-d43 to function as a quantitative IS, the "species abundance" of the d43 isotopologue must exceed 99%. Incomplete deuteration (presence of d42, d41) creates "isobaric crosstalk," where the IS signal bleeds into the analyte channel or vice versa, compromising linearity at low concentrations.

Part 2: Synthesis Strategy (Catalytic Hydrothermal Exchange)

While total synthesis via Grignard coupling of deuterated fragments is possible, the industry standard for cost-effective enrichment of VLCFAs is Catalytic Hydrothermal H/D Exchange . This process leverages the reversibility of C-H activation on platinum group metals.

The Mechanism

Under high temperature (

Synthesis Workflow Diagram

Figure 1: Catalytic Hydrothermal H/D Exchange workflow. Multiple cycles are required to overcome statistical dilution of the deuterium pool.

Part 3: Analytical Validation (The Self-Validating System)

Before deploying Docosanoic-d43 as a standard, you must validate its isotopic purity. Reliance on Certificate of Analysis (CoA) alone is insufficient for GLP-compliant studies.

Protocol: Isotopic Distribution Analysis

Objective: Confirm that the contribution of d0 (native) and d<40 isotopologues is <0.1%.

-

Instrument: High-Resolution Mass Spectrometry (HRMS) - Orbitrap or Q-TOF.

-

Mode: Negative Electrospray Ionization (ESI-).

-

Infusion: Direct infusion of 1 µM standard in Methanol:Chloroform (2:1).

-

Calculation:

Where

Data Presentation: Acceptance Criteria

| Isotopologue | Mass (m/z) [M-H]- | Acceptance Limit | Impact of Failure |

| d43 (Target) | 383.65 | > 99.0% | N/A |

| d42 | 382.64 | < 0.5% | Minor non-linearity |

| d0 (Native) | 340.58 | < 0.1% | False positive in blank samples |

Part 4: Application Protocol (LC-MS/MS Quantification)

This protocol utilizes this compound as an internal standard for quantifying Behenic acid in biological plasma. It relies on the Isotope Dilution Mass Spectrometry (IDMS) principle.

Reagents & Preparation

-

Internal Standard Solution (ISS): Dissolve this compound in Isopropanol to 10 µM. Store at -20°C under Argon.

-

Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

Extraction & Spiking Workflow

Expert Note: The IS must be added before extraction to account for recovery losses.

-

Aliquot: Transfer 50 µL of plasma to a borosilicate glass tube.

-

Spike: Add 10 µL of ISS (Docosanoic-d43). Vortex for 10s.

-

Precipitate: Add 400 µL ice-cold Methanol.

-

Extract: Add 1 mL Methyl-tert-butyl ether (MTBE). Shake for 1 hour at 4°C (Matyash method).

-

Phase Separation: Add 250 µL MS-grade water. Centrifuge at 3000g for 10 min.

-

Dry: Collect upper organic phase and dry under nitrogen stream.

-

Reconstitute: Dissolve in 100 µL Mobile Phase B.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (2.1 x 100mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.[1]

-

Transitions (MRM Mode):

-

Analyte (C22:0): 339.3

339.3 (Pseudo-MRM) or 339.3 -

Standard (d43): 382.6

382.6.

-

Quantification Logic Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for absolute quantification.

References

-

LIPID MAPS® . (n.d.). Fatty Acid Mass Spectrometry Protocol. Lipid Maps. Retrieved February 2, 2026, from [Link]

-

Turowski, M., et al. (2025). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Almac Group . (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Retrieved February 2, 2026, from [Link]

-

Liebisch, G., et al. (2020). Lipid Species Quantification: Correction of Isotopic Abundance. Lipidomic Standards Initiative. Retrieved February 2, 2026, from [Link]

Sources

Solubility of Docosanoic-d43 acid in different solvents

An In-depth Technical Guide to the Solubility of Docosanoic-d43 Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the deuterated analog of behenic acid, is a critical internal standard and metabolic tracer in lipidomic research. Its utility, however, is fundamentally governed by its challenging solubility profile. As a C22:0 very long-chain saturated fatty acid, its large, nonpolar hydrocarbon tail dictates poor aqueous solubility and a preference for organic solvents. This guide provides a comprehensive overview of the solubility of this compound, grounded in physicochemical principles and supported by empirical data. We present quantitative solubility data in common laboratory solvents, detail a robust protocol for experimental solubility determination, and discuss the critical factors—solvent polarity, temperature, and pH—that modulate its dissolution. Furthermore, this guide offers field-proven methodologies for preparing stock solutions, ensuring researchers can handle this waxy solid with precision and confidence in their experimental setups.

Introduction: The Significance of this compound

Docosanoic acid (behenic acid) is a long-chain saturated fatty acid found in various plant oils, such as peanut and canola oil. Its deuterated isotopologue, this compound, replaces 43 protium atoms with deuterium, resulting in a significant mass shift that makes it an ideal internal standard for the quantification of its endogenous counterpart by mass spectrometry[1]. This is invaluable in lipidomics and the study of metabolic disorders where precise measurement of fatty acid levels is crucial.

However, the very property that defines it—a 22-carbon aliphatic chain—renders it highly hydrophobic and poorly soluble in aqueous media, presenting a significant challenge for researchers. Understanding and mastering its solubility is a prerequisite for its effective use in any experimental context, from preparing analytical standards to conducting cell-based assays.

Physicochemical Properties

The solubility behavior of a compound is a direct consequence of its molecular structure and physical properties. The key properties for docosanoic acid and its deuterated form are summarized below. It is important to note that the substitution of hydrogen with deuterium has a negligible effect on intermolecular forces governing solubility; therefore, the solubility data for docosanoic acid serves as a direct and reliable proxy for its d43 analog.

| Property | Docosanoic Acid | This compound | Reference(s) |

| Synonyms | Behenic Acid, C22:0 | Behenic Acid-d43, C22:0-d43 | [1][2] |

| Molecular Formula | C₂₂H₄₄O₂ | C₂₂HD₄₃O₂ | [1][3] |

| Molecular Weight | 340.58 g/mol | 383.9 g/mol | [1][3] |

| Appearance | White to yellowish crystalline solid/powder | Solid | [2][4] |

| Melting Point | 72-80 °C | 80-82 °C | [3][5] |

| Boiling Point | 306 °C (at 60 mmHg) | 306 °C | [4][5] |

| Predicted pKa | ~4.78 | ~4.78 | [3] |

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its hydrophilic carboxyl head and its overwhelmingly dominant hydrophobic tail.

-

"Like Dissolves Like" : The molecule's character is dominated by the 21-carbon aliphatic chain, which is nonpolar and hydrophobic. This structure favors interaction with nonpolar organic solvents through van der Waals forces.

-

Intermolecular Forces : In polar solvents like water, the water molecules are strongly attracted to each other via hydrogen bonds. The large, nonpolar chain of the fatty acid cannot participate in these bonds and disrupts the water structure, which is energetically unfavorable, leading to very low solubility.

-

Effect of the Carboxyl Group : The carboxylic acid head is polar and capable of hydrogen bonding. In its protonated state (at low pH), its contribution to overall solubility is minimal. However, in its deprotonated, carboxylate form (at high pH), it becomes an anion that can participate in stronger ion-dipole interactions with polar solvents, modestly increasing solubility.

The relationship between the molecular structure and solvent interaction is visualized below.

Figure 1. Molecular interactions governing solubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of docosanoic acid (behenic acid) in various common laboratory solvents. These values are the most reliable estimates for this compound. It is critical to note that for poorly soluble compounds, slight variations in experimental conditions (e.g., temperature, purity, time to equilibrium) can lead to different reported values. Many protocols recommend the use of heat and/or sonication to facilitate dissolution, especially for preparing concentrated stock solutions[6][7].

| Solvent | Type | Reported Solubility | Temperature | Reference(s) |

| Water | Polar Protic | 0.15 mg/mL | 25 °C | [3] |

| Ethanol | Polar Protic | ~1-2.18 mg/mL | 25-50 °C | [3][4][6] |

| Methanol | Polar Protic | Soluble when hot | - | [3] |

| Chloroform | Non-Polar | Soluble, up to 50 mg/mL | - | [3] |

| Dimethylformamide (DMF) | Polar Aprotic | ~3-9 mg/mL (may require warming) | - | [1][3][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | < 1 mg/mL to 4 mg/mL (requires warming/sonication) | 50 °C | [6][7][8] |

| DMF:PBS (pH 7.2) (1:1) | Aqueous Mixture | 0.5 mg/mL | - | [1] |

| Ether | Non-Polar | 1.92 mg/mL (0.1922 g / 100g) | 16 °C | [4] |

Note: For DMSO and Ethanol, achieving higher concentrations often requires heating and sonication. Fresh, anhydrous DMSO is recommended as moisture can reduce solubility[7].

Factors Influencing Solubility

Temperature

For most solid solutes, including docosanoic acid, solubility increases with temperature. The additional thermal energy helps overcome the lattice energy of the solid and disrupt the intermolecular forces between solvent molecules, creating space for the solute. This is empirically supported by observations that docosanoic acid is soluble in "hot methanol" and that warming is required to dissolve it in DMSO and ethanol at higher concentrations[3][7][8].

pH

The pH of an aqueous medium has a profound effect on the solubility of any ionizable compound, including carboxylic acids[9][10].

-

Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). The molecule is neutral and its very low aqueous solubility is dictated by the hydrophobic chain.

-

High pH (Basic Conditions): The carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻). This introduces an ionic character to the molecule, significantly enhancing its solubility in water through ion-dipole interactions. This principle is the basis for saponification (hydrolysis with a base) to create fatty acid salts, which are much more water-soluble[11].

As a manifestation of Le Châtelier's principle, increasing the pH of a solution will increase the solubility of an acidic compound[12].

Standard Protocol for Experimental Solubility Determination

This protocol provides a reliable method for determining the equilibrium solubility of this compound in a given solvent using the shake-flask method, followed by quantification.

Materials and Reagents

-

This compound

-

Solvent of interest (e.g., HPLC-grade ethanol)

-

Class A volumetric flasks and pipettes

-

Analytical balance (readable to 0.01 mg)

-

Thermostatic shaker or water bath

-

Centrifuge capable of holding vials

-

HPLC or GC-MS system for quantification

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

Figure 2. Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the test solvent. "Excess" means adding enough solid so that some remains undissolved after equilibrium is reached.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 to 48 hours. This extended time is crucial for slow-dissolving, waxy solids to reach true equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid. This ensures a clear separation between the saturated solution and the excess solute.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Filtration and Dilution: Immediately filter the aliquot using a 0.22 µm syringe filter appropriate for the solvent to remove any microscopic particulates. Perform an accurate serial dilution of the filtered solution into a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the final diluted sample using a pre-validated analytical method (e.g., LC-MS) against a calibration curve prepared with known concentrations of this compound.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility in the original saturated solution.

Practical Guidance: Preparing Stock Solutions

Due to its low solubility, preparing usable stock solutions of this compound requires specific techniques.

-

For Organic Solvents (e.g., Chloroform, DMF):

-

Weigh the required amount of this compound into a glass vial.

-

Add the solvent and seal the vial.

-

Use a combination of gentle warming (e.g., water bath at 40-50°C) and vortexing or sonication until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

-

Store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if storing for long periods[8].

-

-

For Aqueous/Cell Culture Applications: Directly dissolving the fatty acid in aqueous buffers is often impossible. The standard method involves complexing it with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).

-

First, prepare a concentrated primary stock solution in an organic solvent like ethanol[11][13].

-

In a separate sterile tube, prepare a BSA solution in your desired buffer or cell culture medium (e.g., 10% w/v). Warm this solution to 37°C[13].

-

Slowly add the fatty acid stock solution dropwise to the warm BSA solution while stirring. The molar ratio of fatty acid to BSA is critical and can influence biological outcomes; ratios of 2:1 to 6:1 are common[13].

-

Continue to stir the mixture at 37°C for at least one hour to allow for complexation.

-

Sterile-filter the final complexed solution using a 0.22 µm filter before use.

-

Conclusion

This compound is a powerful tool in modern metabolic research, but its utility is contingent on proper handling. Its solubility is low in polar solvents and significantly higher in non-polar organic solvents like chloroform. Dissolution can be effectively aided by warming and sonication. For aqueous applications, complexation with fatty acid-free BSA is the gold-standard methodology. By understanding the fundamental physicochemical principles and employing the validated protocols outlined in this guide, researchers can confidently and accurately utilize this compound in their studies, ensuring reproducibility and the integrity of their results.

References

-

National Center for Biotechnology Information. (n.d.). Docosanoic Acid. PubChem Compound Database. [Link]

-

Ataman Kimya. (n.d.). DOCOSANOIC ACID. [Link]

-

AOCS Lipid Library. (n.d.). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. [Link]

-

Cheméo. (n.d.). Chemical Properties of Docosanoic acid (CAS 112-85-6). [Link]

-

Wikipedia. (n.d.). Behenic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Jo, Y., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Experimental & Molecular Medicine. [Link]

-

VŠCHT Praha. (n.d.). LABORATORY EXERCISE Determination of fatty acids. [Link]

-

Alam, T. (2015). Response to "What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa?". ResearchGate. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

National Center for Biotechnology Information. (n.d.). Docosahexaenoic acid and other fatty acids induce a decrease in pHi in Jurkat T-cells. [Link]

-

ResearchGate. (2025). A new method for estimating solubility of fatty acids, esters, and triglycerides in supercritical carbon dioxide. [Link]

-

ResearchGate. (2025). Esterification of fatty acids at room temperature by chloroform methanolic HCl cupric acetate. [Link]

-

CONICET Digital. (n.d.). A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers. [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

-

Reddit. (2021). Does anyone know how pH affects solubility?. [Link]

-

YSI. (n.d.). Determination of Acid Number and Free Fatty Acids (FFA) in Fats and Oils. [Link]

Sources

- 1. Docosanoic Acid-d43 | CAS 29823-26-5 | Cayman Chemical | Biomol.de [biomol.com]

- 2. Behenic acid - Wikipedia [en.wikipedia.org]

- 3. Docosanoic acid | 112-85-6 [chemicalbook.com]

- 4. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 29823-26-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Docosanoic acid | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 11. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Docosanoic-d43 acid safety data sheet (SDS) information

The following technical guide is structured as a comprehensive monograph for researchers and analytical scientists. It synthesizes Safety Data Sheet (SDS) parameters with practical, field-proven methodologies for the handling and application of Docosanoic-d43 acid.

Isotopic Standard for Lipidomics & Quantitation

Substance Identity & Physicochemical Profile

This compound (commonly Behenic acid-d43 ) is the perdeuterated isotopologue of docosanoic acid, a very-long-chain saturated fatty acid (VLCFA, C22:0).[1][2][3] In this isotopologue, the entire alkyl chain is deuterated (

This extensive deuteration creates a mass shift of +43 Da relative to the unlabeled parent, rendering it an ideal internal standard for Mass Spectrometry (MS) as it eliminates isotopic overlap with natural abundance M+1 or M+2 peaks.[1][2]

Chemical Constants Table

| Parameter | Data |

| Common Name | This compound; Behenic acid-d43 |

| CAS Number | 29823-26-5 |

| Chemical Formula | |

| Molecular Weight | ~383.85 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80–82 °C (Consistent with non-deuterated parent) |

| Solubility | Soluble in Chloroform, DMF, warm Ethanol.[1][2][4] Insoluble in water.[5] |

| Purity Grade | Typically ≥98% atom % D; ≥98% chemical purity |

Safety Data Sheet (SDS) Synthesis

Based on GHS (Globally Harmonized System) Classifications from major suppliers (Cayman Chemical, AK Scientific).[1][2]

While the non-deuterated parent (Behenic acid) is often classified as non-hazardous in bulk industrial contexts, the research-grade deuterated form is treated with higher scrutiny due to its use in concentrated analytical settings.[1][2]

Hazard Identification

Signal Word: WARNING

| Hazard Statement (GHS) | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[6][7][8] |

| Eye Irritation | H319 | Causes serious eye irritation.[9][7][8][10] |

| STOT - SE | H335 | May cause respiratory irritation (Single Exposure).[1][2] |

Precautionary Protocols

Prevention (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][7][10][11][12] Context: As a fine crystalline powder, static electricity can cause it to disperse easily.

-

P280: Wear protective gloves (Nitrile recommended) and eye protection (Safety glasses with side shields).[1][2]

Response:

-

Eye Contact (P305+P351+P338): Rinse cautiously with water for several minutes.[1][9][7][8] Remove contact lenses if present and easy to do.[9][7][8] Continue rinsing.[9][7][8]

-

Skin Contact (P302+P352): Wash with plenty of soap and water.[1][9][6][7][8]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9]

Storage & Stability[2][16][17]

-

Temperature: Store at -20°C .

-

Environment: Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Stable for ≥2 years if stored properly. Avoid strong oxidizing agents and bases.[11]

Senior Scientist Insights: Handling & Solubility

Expertise & Experience Section

Working with C22 fatty acids presents specific challenges not found in common C16 or C18 lipids. The "Expertise" here lies in overcoming the hydrophobic effect and solubility limits that often lead to silent precipitation and failed quantitation curves.

The Solubility Trap

Docosanoic acid is a "waxy" lipid. It is virtually insoluble in aqueous buffers and has limited solubility in cold methanol.

-

Common Mistake: Attempting to dissolve the solid directly into Methanol or Acetonitrile. This often results in a suspension rather than a solution, leading to erratic MS signals.

-

Correct Protocol:

-

Primary Stock: Dissolve the solid in Chloroform or DMF (Dimethylformamide). Chloroform is preferred for lipidomics as it injects well into LC systems if diluted.

-

Concentration: Aim for a stock concentration of 1–5 mg/mL.

-

Sonication: Sonicate the stock solution for 5 minutes at 40°C to ensure complete dissolution.

-

The "Wall Effect"

Due to its high lipophilicity, this compound adheres avidly to glass and plastic surfaces.

-

Mitigation: Use glass vials (silanized if possible) for storage.[1] Avoid storing low-concentration working solutions (<1 µg/mL) for long periods, as the analyte will partition onto the container walls, altering the effective concentration.[1][2]

Analytical Application: Quantitation Workflow

Trustworthiness & Self-Validating Systems

The following workflow describes the use of this compound as an Internal Standard (IS). The protocol is self-validating because the IS is spiked before extraction, correcting for both extraction efficiency and ionization suppression.

Workflow Diagram (Graphviz)

Caption: Workflow for lipid quantitation using this compound. Note the critical spiking step prior to extraction to validate recovery.

Step-by-Step Protocol

-

Preparation of Standards:

-

Sample Spiking (The Validation Step):

-

Add the working IS solution to the biological sample before adding extraction solvents.

-

Why? If 20% of the lipid is lost during the extraction phase, 20% of the d43-standard is also lost. The ratio remains constant, ensuring accuracy.

-

-

Mass Spectrometry Tuning:

References

-

Cayman Chemical. (2025). Docosanoic Acid-d43 Safety Data Sheet (SDS). Retrieved from [1][2]

-

AK Scientific. (2024). Safety Data Sheet: this compound. Retrieved from [1][2][9]

-

Sigma-Aldrich (Merck). (n.d.).[1] Behenic-d43 acid Product Information & CAS 29823-26-5.[3] Retrieved from [1][2]

-

CymitQuimica. (n.d.).[6][7][8][10] Behenic Acid-d43 Chemical Properties. Retrieved from [1][2]

-

OECD SIDS. (2001). Docosanoic Acid (CAS 112-85-6) Initial Assessment Report. (Provides baseline toxicity data for the parent compound). Retrieved from [1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Behenic Acid-d43 | CymitQuimica [cymitquimica.com]

- 3. Docosanoic Acid-d43 - Cayman Chemical [bioscience.co.uk]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. aksci.com [aksci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. biocrick.com [biocrick.com]

- 12. cdnisotopes.com [cdnisotopes.com]

Methodological & Application

Docosanoic-d43 acid applications in metabolomics studies

Executive Summary

Docosanoic-d43 acid (Perdeuterobehenic acid, C22:0-d43) is the gold-standard stable isotope-labeled internal standard (IS) for the targeted quantitation of very long-chain fatty acids (VLCFAs). Its primary application lies in the diagnosis and monitoring of peroxisomal disorders, specifically X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders , where the accumulation of C22:0, C24:0, and C26:0 fatty acids serves as a critical biomarker.

This guide details the application of this compound in Isotope Dilution Mass Spectrometry (IDMS). Unlike standard "heavy" isotopes that may only contain 3-5 deuterium atoms, the d43 variant offers a massive mass shift (+43 Da), eliminating isotopic spectral overlap with endogenous analytes and ensuring zero cross-interference during mass spectrometry (MS) analysis.

Technical Principles & Scientific Integrity

The Role of Perdeuteration in IDMS

In metabolomics, matrix effects (ion suppression/enhancement) often compromise quantitative accuracy. This compound acts as an ideal surrogate because it is chemically identical to endogenous Behenic acid but mass-differentiated.

-

Causality: When spiked into a biological sample before extraction, the d43-IS experiences the exact same extraction inefficiencies, derivatization kinetics, and ionization suppression as the endogenous analyte.

-

Self-Validating Mechanism: By calculating the ratio of the Endogenous Analyte Area to the Internal Standard Area, all pre-analytical and analytical errors are mathematically canceled out.

Why Docosanoic-d43?

-

Mass Shift: The +43 Da shift moves the IS peak far beyond the M+1 and M+2 natural isotopic envelope of endogenous C22:0, preventing "crosstalk" in the mass spectrum.

-

Retention Time: Deuterium decreases the interaction with lipophilic stationary phases. In high-resolution chromatography, C22:0-d43 may elute slightly earlier than C22:0. This separation is advantageous for reducing ion competition in the source while remaining close enough to experience similar matrix effects.

Experimental Protocol: VLCFA Quantitation in Plasma

Objective: Quantify Docosanoic Acid (C22:0) and Hexacosanoic Acid (C26:0) in human plasma using GC-MS.[1][2] Standard: this compound (CAS: 29823-26-5).[3][4][5]

Reagents & Stock Solutions

-

Stock IS Solution (1 mg/mL): Dissolve 1 mg this compound in 1 mL Toluene. Store at -20°C.

-

Working IS Solution (10 µg/mL): Dilute Stock 1:100 in Toluene.

-

Derivatization Reagent: Methanolic HCl (3N).

Sample Preparation Workflow

-

Step 1: Spiking (The Critical Control Point)

-

Aliquot 100 µL of patient plasma into a glass screw-cap tube.

-

Immediately add 50 µL of Working IS Solution (Docosanoic-d43) .

-

Note: Spiking before any other step ensures the IS tracks all subsequent losses.

-

-

Step 2: Acid Hydrolysis & Transmethylation

-

Add 2 mL of Methanolic HCl (3N).

-

Cap tightly and incubate at 80°C for 1 hour .

-

Mechanism: This step hydrolyzes complex lipids (sphingomyelins, phosphatidylcholines) and converts free fatty acids into Fatty Acid Methyl Esters (FAMEs), which are volatile enough for GC-MS.

-

-

Step 3: Extraction

-

Cool samples to room temperature.

-

Add 2 mL Hexane and 1 mL Water .

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate phases.

-

Action: Transfer the upper (organic) Hexane layer containing the FAMEs to a clean vial.

-

-

Step 4: Drying & Reconstitution

-

Evaporate the Hexane layer under a gentle stream of Nitrogen (N2).

-

Reconstitute the residue in 100 µL Hexane for GC-MS injection.

-

Instrumental Analysis (GC-MS)

-

Column: Capillary DB-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 100°C (1 min) -> Ramp 20°C/min to 200°C -> Ramp 5°C/min to 300°C (hold 5 min).

-

MS Detection (SIM Mode):

-

Target (C22:0 Methyl Ester): m/z 354.4 (Molecular Ion) or m/z 74 (McLafferty Rearrangement).

-

Internal Standard (C22:0-d43 Methyl Ester): m/z 397.7.

-

Visualization of Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path where the Internal Standard (d43) integrates with the sample to normalize variability.

Caption: Figure 1. Integrated workflow for VLCFA analysis. The d43-IS is introduced prior to hydrolysis to correct for extraction recovery and derivatization efficiency.

Ion Suppression Correction Logic

This diagram explains why the d43 isotope is essential for data integrity in complex matrices.

Caption: Figure 2. Mechanism of Ion Suppression Correction. Since Matrix effects suppress both the Analyte and d43-IS equally, the ratio remains constant, yielding accurate data.

Data Analysis & Quality Control

Calculation

Calculate the concentration of endogenous Docosanoic acid (

- : Peak area of C22:0 (m/z 354.4).

- : Peak area of Docosanoic-d43 (m/z 397.7).

- : Concentration of IS added.

- : Response Factor (typically 1.0 for deuterated analogs, but verify with a calibration curve).

Acceptance Criteria

| Parameter | Acceptance Limit | Corrective Action |

| IS Retention Time | ± 0.05 min of Reference | Check GC column flow/trim column. |

| IS Peak Area | > 50% of Average in Batch | Check injection needle or spiking error. |

| Linearity ( | > 0.995 | Re-prepare standard curve. |

| Blank Interference | < 1% of LLOQ | Replace solvents/reagents. |

References

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol: Extraction and Quantification via GC-MS. Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2010). Quantification of Very-Long-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central. Retrieved October 26, 2023, from [Link]

-

Moser, A. B., et al. (1999). Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls. Annals of Neurology. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Metabolic Flux Analysis of Very-Long-Chain Fatty Acids Using Docosanoic-d43 Acid

Abstract

This application note details the protocol for using Docosanoic-d43 acid (Behenic acid-d43) as a stable isotope tracer to interrogate peroxisomal

Introduction: The Biological Context

Very-Long-Chain Fatty Acids (VLCFAs,

-

Metabolic Fate: Endogenous C22:0 is either shortened to C16/C18 (which then enter mitochondria) or elongated to C24:0 and C26:0 by ELOVL fatty acid elongases.

-

Pathology: In X-ALD, a defect in the ABCD1 transporter prevents VLCFA entry into peroxisomes, leading to the accumulation of cytosolic C26:0.

-

Why Docosanoic-d43? The fully deuterated d43-isotopologue offers a massive mass shift (+43 Da), eliminating isotopic overlap with abundant endogenous C22:0. It allows precise tracking of:

-

Chain Shortening: Appearance of d39-C20, d35-C18, etc.

-

Elongation: Appearance of d43-C24 and d43-C26 (tracking de novo elongation of the tracer).

-

Compound Profile & Preparation[2]

| Property | Specification |

| Compound Name | This compound (Behenic Acid-d43) |

| Chemical Formula | |

| Molecular Weight | ~383.8 Da (vs. 340.6 Da for unlabeled) |

| Solubility | Insoluble in water; soluble in hot ethanol/chloroform. Requires carrier for cell culture. |

Critical Protocol: BSA-Conjugation (The "Carrier" Step)

VLCFAs are waxy and hydrophobic. Adding them directly to media will result in precipitation and zero uptake. They must be conjugated to Fatty Acid Free BSA.

-

Stock Solution: Dissolve 10 mg this compound in 1 mL of 2:1 Chloroform:Methanol.

-

Drying: Aliquot the required amount (e.g., 100 µL) into a glass vial and dry under

gas to remove solvents. -

Solubilization: Add 200 µL of 0.1 M NaOH. Heat at 80°C for 10 mins to form the sodium salt (soap).

-

Conjugation: Add 1.8 mL of pre-warmed (37°C) 10% Fatty Acid Free BSA (in PBS). Vortex immediately.

-

Complexing: Incubate at 37°C for 30 minutes with gentle shaking. The solution should become clear.

-

Final Concentration: This yields a ~1.5 mM stock complexed 2:1 (molar ratio) with BSA. Filter sterilize (0.22 µm) before use.

Experimental Workflow

Phase A: Cell Culture & Pulse-Chase

-

System: Human Fibroblasts (control vs. X-ALD) or HepG2 cells.

-

Pulse: Replace culture media with media containing 30 µM Docosanoic-d43 (BSA-conjugated) .

-

Duration: Incubate for 24–48 hours. (VLCFA turnover is slower than LCFA; 48h is recommended for steady-state analysis).

-

Chase (Optional): To measure clearance rates, wash cells 2x with PBS and replace with media containing 30 µM unlabeled Docosanoic acid. Harvest at 0, 6, 12, 24h.

Phase B: Lipid Extraction & Derivatization (FAMEs)

Standard lipid extraction is insufficient. Acid hydrolysis is recommended to release VLCFAs from complex lipids (Phospholipids/Cholesterol Esters).

-

Harvest: Wash cells 2x with cold PBS. Scrape into 500 µL PBS.

-

Internal Standard: Add 5 µg of Tricosanoic acid (C23:0) (Odd-chain standard, absent in humans).

-

Transmethylation (One-Step):

-

Add 2 mL of 1M HCl in Methanol (freshly prepared).

-

Add 1 mL Hexane.

-

Seal tightly (Teflon-lined cap) and incubate at 80°C for 2 hours .

-

-

Extraction:

-

Cool to room temperature.[2]

-

Add 1 mL

and 1 mL Hexane. Vortex vigorously for 1 min. -

Centrifuge (2000 x g, 5 min).

-

Collect the upper Hexane phase (contains Fatty Acid Methyl Esters - FAMEs).

-

-

Concentration: Evaporate hexane under

. Reconstitute in 50 µL Hexane for GC-MS.

GC-MS Analysis Protocol

Instrument: Agilent 7890/5977 (or equivalent single quadrupole). Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Note: Polar columns like DB-Wax are also suitable but DB-5ms handles high temps for C26 better.

GC Parameters[2][4][5][6][7][8]

-

Inlet: 280°C, Splitless (1 µL injection).

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Oven Program:

-

Start 100°C (hold 1 min).

-

Ramp 25°C/min to 200°C.

-

Ramp 5°C/min to 320°C (hold 5 min). Slow ramp essential for C22-C26 separation.

-

MS Acquisition (SIM Mode)

Electron Impact (EI, 70eV). Monitor the Molecular Ion (

| Analyte | Derivative | Formula (Ester) | Target Ion (m/z) | Qualifier (m/z) |

| C22:0 (Endogenous) | Methyl Ester | 354.4 | 323.3 | |

| C22:0-d43 (Tracer) | Methyl Ester | 397.7 | 366.6 | |

| C24:0 (Endogenous) | Methyl Ester | 382.4 | 351.3 | |

| C24:0-d43 (Elongated) | Methyl Ester | 425.7 | 394.6 | |

| C26:0 (Endogenous) | Methyl Ester | 410.4 | 379.4 | |

| C26:0-d43 (Elongated) | Methyl Ester | 453.8 | 422.7 | |

| C23:0 (Int. Std) | Methyl Ester | 368.4 | 337.3 |

Note on Elongation Logic: When C22-d43 is elongated to C24, the cell adds an acetyl-CoA unit (2 carbons). These new carbons are unlabeled (hydrogen). Therefore, the mass shift remains +43 Da, not +47.

Pathway Visualization

Figure 1: Peroxisomal Processing of this compound

This diagram illustrates the bifurcation between elongation (microsomal) and beta-oxidation (peroxisomal).

Caption: Metabolic fate of Docosanoic-d43. In healthy cells, C22-d43 enters peroxisomes via ABCD1 for shortening. In X-ALD, ABCD1 failure forces C22-d43 toward microsomal elongation (ELOVL1), accumulating as C26-d43.

Figure 2: Experimental Workflow Logic

Caption: Step-by-step analytical pipeline. Acid hydrolysis is critical to release esterified VLCFAs from membrane lipids prior to FAME analysis.

Data Interpretation & Calculations

Enrichment Calculation (Mole Percent Excess - MPE)

To determine how much of the specific pool is derived from the tracer:

Beta-Oxidation Flux (Proxy)

In peroxisomal disorders, the flux is inhibited.

Elongation Index (X-ALD Marker)

An increase in this ratio is pathognomonic for X-ALD.References

-

Wanders, R. J., et al. (1995). Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts. Journal of Inherited Metabolic Disease.

-

Moser, H. W., et al. (1999). Adrenoleukodystrophy: new approaches to a neurodegenerative disease. JAMA.

-

Kemp, S., et al. (2012). X-linked adrenoleukodystrophy: Clinical, metabolic, genetic and pathophysiological aspects. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

-

Valianpour, F., et al. (2003). Quantitative analysis of very long-chain fatty acids using stable isotope dilution gas chromatography-mass spectrometry. Molecular Genetics and Metabolism.

-

Ofman, R., et al. (2010). The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy. EMBO Molecular Medicine.

Sources

Incorporating Docosanoic-d43 acid in cell culture experiments

Application Note: Metabolic Profiling of Peroxisomal Function using Docosanoic-d43 Acid

Abstract & Scientific Rationale

This compound (Behenic acid-d43) is the fully deuterated isotopologue of the saturated very long-chain fatty acid (VLCFA) C22:[1][2]0. Unlike long-chain fatty acids (LCFAs like Palmitate, C16:0) which are metabolized primarily in mitochondria, C22:0 requires initial processing in the peroxisome via specific acyl-CoA oxidases (ACOX1).[1][2]

This distinct metabolic routing makes Docosanoic-d43 an indispensable tool for:

-

Diagnosing Peroxisomal Disorders: Assessing flux in X-linked Adrenoleukodystrophy (X-ALD) or Zellweger Spectrum Disorders.[1][2]

-

Lipidomic Tracing: Monitoring the elongation (ELOVL activity) and incorporation of VLCFAs into sphingomyelins and ceramides without interference from endogenous behenic acid.[1][2]

-

Mechanistic Toxicology: Recent data suggests Docosanoic acid acts as a p53 inhibitor (

nM); the deuterated form allows for pharmacokinetic studies of this bioactive lipid.[1][2]

Physicochemical Profile & Preparation

VLCFAs are notoriously difficult to solubilize in aqueous cell culture media. Direct addition of ethanolic stocks to media results in immediate precipitation and poor cellular uptake. BSA conjugation is mandatory.

Table 1: Compound Specifications

| Property | Specification |

| Compound Name | This compound (Behenic acid-d43) |

| Chemical Formula | |

| Molecular Weight | ~383.9 g/mol (Unlabeled C22:0 |

| Solubility (Organic) | DMF (3 mg/mL), DMSO (warm), Ethanol (warm) |

| Solubility (Aqueous) | < 1 µg/mL (Insoluble without carrier) |

| CAS Number | 29823-26-5 |

Protocol: High-Efficiency BSA Conjugation (The "Defatty" Method)

Goal: Create a stable 200 µM stock solution complexed with Fatty Acid-Free (FAF) BSA.

Reagents:

Step-by-Step Procedure:

-

Prepare BSA Vehicle: Dissolve FAF-BSA in 150 mM NaCl to a concentration of 10% (w/v). Filter sterilize (0.22 µm). Critical: Pre-warm this solution to 37°C in a water bath. Cold BSA will shock the lipid into crystallization.

-

Solubilize Lipid: Dissolve this compound in warm ethanol (45°C) to a concentration of 10 mM. Ensure the solution is crystal-clear.

-

Conjugation (Dropwise Method):

-

Complexation: Cover and stir at 37°C for 30–60 minutes. The solution should remain clear to slightly opalescent. If cloudy precipitates form, the conjugation failed.

-

Quality Control: Measure OD600. If >0.1, spin down at 10,000 x g for 10 min to remove aggregates before treating cells.

Visualization: Reagent Preparation Workflow

Figure 1: Critical workflow for solubilizing hydrophobic VLCFAs using BSA complexation to prevent precipitation.

Experimental Workflow: Peroxisomal Beta-Oxidation Flux

This protocol measures the capacity of the peroxisome to shorten C22:0 into C20, C18, and C16 species.

Cell Culture Setup:

-

Seed Cells: 6-well plates (

cells/well). Allow attachment (24h). -

Starvation: Switch to serum-free media (containing 0.5% FAF-BSA) for 4 hours to deplete endogenous lipid droplets.

-

Pulse: Treat cells with 20 µM Docosanoic-d43/BSA complex for 2, 6, and 12 hours.

-

Chase (Optional): Remove labeled media, wash with PBS + 0.1% BSA (to strip surface lipids), and incubate in normal media to observe incorporation into membranes.

Extraction (Lipidomics):

-

Wash cells 2x with ice-cold PBS.

-

Scrape cells into 500 µL Methanol/Water (1:1).

-

Dry organic phase under Nitrogen; reconstitute in MeOH:Isopropanol (1:1).

Visualization: Peroxisomal Flux Pathway[1]

Figure 2: Metabolic fate of Docosanoic-d43.[2] Note that mitochondrial entry requires peroxisomal shortening to

Analytical Considerations (LC-MS/MS)

Platform: Triple Quadrupole (QqQ) or High-Resolution Orbitrap.[1][2] Ionization: Electrospray Ionization (ESI), Negative Mode (for free fatty acids).[1][2]

Mass Shift Logic:

-

C22:0 (Unlabeled): MW 340.6

[M-H]⁻ 339.6.[1][2] -

C22:0-d43: MW 383.9

[M-H]⁻ 382.9.[2] -

Beta-Oxidation Products: Every cycle removes 2 carbons and their associated deuteriums. However, the alpha/beta carbons are removed.

-

Note on Deuterium Loss: When C22-d43 is shortened to C20, it loses the C1 and C2 carbons. If the chain is fully deuterated (

), the loss of an acetyl-CoA unit removes a -

Therefore, the transition from C22

C20 loses -

Correction: In fully deuterated species, the loss is Acetyl-CoA-d3?

-

Standard Tracing Rule: Expect a mass loss of roughly ~30-32 Da per cycle (2 carbons + associated deuteriums).[1][2] Precise identification requires scanning for the specific isotopologues (e.g., C20-d39).[1][2]

-

Table 2: Suggested MS Transitions (Negative Mode)

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (Quant) | Note |

| Docosanoic-d43 (C22:0) | 382.9 | 338.9 (Loss of CO2) | Parent Tracer |

| Arachidic-d39 (C20:0) | 350.8 | 306.8 | 1st Cycle Product |

| Stearic-d35 (C18:0) | 318.7 | 274.7 | 2nd Cycle Product |

| Docosanoic (Endogenous) | 339.6 | 295.6 | Background Control |

Expert Insight & Troubleshooting

-

Biological Activity Alert: Be aware that Docosanoic acid is not biologically inert. It has been identified as a p53 inhibitor (

nM).[1][2][3] High concentration treatments (>50 µM) may alter cell cycle progression or apoptosis sensitivity, confounding results.[1][2] Keep concentrations -

Solubility Failure: If you see crystals in your cell culture plate after 24 hours, the BSA conjugation was unstable. Do not sonicate the media with cells present; restart the conjugation protocol with fresh reagents.

-

Plasticware: VLCFAs stick to plastic. Use glass inserts for MS vials and pre-wet pipette tips with solvent when handling pure stocks.

References

-

Wanders, R. J., et al. (1995).[2] "Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts." Journal of Inherited Metabolic Disease. Retrieved from [Link]

-

Ho, J. K., et al. (1995).[2][4][5] "Interactions of very long-chain saturated fatty acids with serum albumin." Journal of Clinical Investigation. Retrieved from [Link]

-

Avanti Polar Lipids (Croda). (n.d.).[1][2] Lipid Preparation and Analysis Protocols. Retrieved from [Link]

Sources

- 1. Docosanoic Acid-d43 | CAS 29823-26-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Docosanoic acid-d43_TargetMol [targetmol.com]

- 4. Interactions of very long-chain saturated fatty acids with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Very-Long-Chain Fatty Acids in Plasma Samples

Introduction: The Clinical and Biological Significance of VLCFAs

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids characterized by a hydrocarbon chain of 22 or more carbon atoms.[1][2][3] While essential components of cellular lipids like sphingolipids and glycerophospholipids, their metabolism is tightly regulated.[4][5] VLCFAs play a crucial role in maintaining the structural integrity and fluidity of cell membranes and are involved in various cell signaling pathways.[4][5]

The catabolism of VLCFAs occurs exclusively within specialized cellular organelles called peroxisomes through a process of beta-oxidation.[3][6] A critical step in this process is the transport of VLCFAs into the peroxisome, a function mediated by the ATP-binding cassette (ABC) transporter, ALDP (ABCD1).[6][7][8] Genetic mutations in the ABCD1 gene lead to a dysfunctional ALDP transporter, impairing VLCFA degradation. This results in the systemic accumulation of VLCFAs in plasma and tissues, particularly the brain's white matter, spinal cord, and adrenal cortex.[6][7][8]

This accumulation is the biochemical hallmark of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.[4][7][9] Consequently, the accurate quantification of specific VLCFAs in plasma is the primary diagnostic tool for X-ALD and other peroxisomal biogenesis disorders, such as Zellweger spectrum disorders.[1][10][11] The key diagnostic markers include the absolute concentration of hexacosanoic acid (C26:0) and, more importantly, the calculated ratios of C26:0 to behenic acid (C22:0) and lignoceric acid (C24:0) to C22:0.[6][7][10] These ratios provide a more robust diagnostic window as they correct for potential variations in overall fatty acid levels.

This guide provides detailed protocols for the robust and reproducible analysis of VLCFAs in plasma using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), addressing pre-analytical variables, sample preparation, and data interpretation.

Biochemical Pathway of VLCFA Metabolism and Pathophysiology

The degradation of VLCFAs is a multi-step process confined within the peroxisome. A defect in the ABCD1 transporter protein disrupts this pathway at the initial entry step, leading to a cascade of pathological events driven by VLCFA accumulation.

Caption: Defective ABCD1 transporter in X-ALD blocks VLCFA-CoA entry into the peroxisome, causing cytosolic accumulation.

Sample Collection, Preparation, and Quality Control

Robust analytical results begin with meticulous pre-analytical care and standardized sample processing. The majority of VLCFAs in plasma are not free but are esterified to complex lipids; therefore, a hydrolysis step is mandatory to release them for analysis.

Pre-Analytical Considerations

| Parameter | Recommendation | Rationale |

| Patient State | Fasting sample (8-12 hours) is preferred.[3] | Minimizes dietary lipid interference, providing a baseline metabolic snapshot. |

| Anticoagulant | EDTA (lavender-top tube) is recommended. Lithium heparin is also suitable.[3] | EDTA chelates divalent cations, inhibiting enzymatic processes that could alter lipid profiles. |

| Sample Handling | Process promptly. Centrifuge to separate plasma. | Prevents hemolysis and leakage of cellular components into the plasma. |

| Storage | Analyze fresh or send to the lab at ambient temperature on the day of collection.[3] For long-term storage, freeze plasma at -80°C. | Prevents degradation of fatty acids. Avoid repeated freeze-thaw cycles. |

General Sample Preparation Workflow

The conversion of complex lipids in plasma into analyzable fatty acid derivatives follows a universal multi-step process, critical for both GC-MS and LC-MS techniques.

Caption: The core workflow for preparing plasma samples for VLCFA analysis.

Analytical Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the established reference method for VLCFA analysis, offering high chromatographic resolution and sensitivity.[1][12] However, due to the low volatility of fatty acids, a chemical derivatization step is mandatory.[13]

The Principle of Derivatization

Free fatty acids are highly polar and exhibit poor chromatographic behavior, leading to peak tailing and inaccurate quantification.[13] Derivatization converts the polar carboxyl group into a non-polar, more volatile ester. The most common method is methylation to form fatty acid methyl esters (FAMEs), which are thermally stable and ideal for GC analysis.[13] Boron trifluoride (BF₃) in methanol is a highly efficient and widely used catalyst for this transesterification and esterification reaction.[13][14]

Detailed GC-MS Protocol